molecular formula C15H15N5O3 B2623527 N-(4-methoxy-2-methylphenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide CAS No. 1396783-12-2

N-(4-methoxy-2-methylphenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide

Cat. No.: B2623527
CAS No.: 1396783-12-2
M. Wt: 313.317
InChI Key: UOTDLFNJZIJPNH-UHFFFAOYSA-N
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Description

N-(4-Methoxy-2-methylphenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a triazolopyrazine derivative featuring a bicyclic core fused with a 1,2,3-triazole and a dihydropyrazine ring. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to bioactive heterocycles, such as HIV protease inhibitors and dipeptidyl peptidase IV (DPP-4) antagonists . The compound’s substituents—a 4-methoxy-2-methylphenyl group at the carboxamide position and a methyl group at the pyrazine C6 position—impart unique physicochemical and pharmacological properties.

Triazolopyrazines are typically synthesized via tandem cycloadditions or multicomponent reactions. For example, Ugi–Huisgen tandem reactions enable efficient construction of the 4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-6(7H)-one framework . Copper-catalyzed [3+2] cycloadditions followed by intramolecular coupling are also employed for related triazoloquinoxalines .

Properties

IUPAC Name

N-(4-methoxy-2-methylphenyl)-6-methyl-4-oxo-5H-triazolo[1,5-a]pyrazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O3/c1-8-6-10(23-3)4-5-11(8)17-14(21)12-13-15(22)16-9(2)7-20(13)19-18-12/h4-7H,1-3H3,(H,16,22)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTDLFNJZIJPNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)NC(=O)C2=C3C(=O)NC(=CN3N=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-methoxy-2-methylphenyl)-6-methyl-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its antibacterial properties and other relevant pharmacological effects based on diverse research studies.

Chemical Structure

The compound belongs to the triazolo[1,5-a]pyrazine class, which is known for a variety of biological activities. Its structure can be represented as follows:

N 4 methoxy 2 methylphenyl 6 methyl 4 oxo 4 5 dihydro 1 2 3 triazolo 1 5 a pyrazine 3 carboxamide\text{N 4 methoxy 2 methylphenyl 6 methyl 4 oxo 4 5 dihydro 1 2 3 triazolo 1 5 a pyrazine 3 carboxamide}

Antibacterial Activity

Recent studies have demonstrated that derivatives of triazolo[1,5-a]pyrazine exhibit significant antibacterial properties. For instance, a related study synthesized various triazolo derivatives and evaluated their in vitro antibacterial activity against Staphylococcus aureus and Escherichia coli. Compounds similar to N-(4-methoxy-2-methylphenyl)-6-methyl-4-oxo demonstrated moderate to good antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics like ampicillin .

Table 1: Antibacterial Activity of Triazolo Derivatives

CompoundTarget BacteriaMIC (μg/mL)
Compound 2eStaphylococcus aureus32
Compound 2eEscherichia coli16
N-(4-methoxy...)TBDTBD

The antibacterial mechanism of triazolo derivatives often involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription. The compounds may exert their effects by disrupting the bacterial cell membrane and inhibiting these key enzymes, leading to bacterial cell death .

Additional Biological Activities

Beyond antibacterial properties, triazolo derivatives have been reported to possess various other biological activities:

  • Antifungal : Some derivatives have shown antifungal activity against common pathogens.
  • Antidiabetic : Certain triazole compounds are recognized for their potential in managing diabetes by acting on glucagon-like peptide-1 (GLP-1) pathways.
  • Anticonvulsant : Research indicates some compounds may exhibit anticonvulsant effects, making them candidates for further investigation in neurological disorders.

Case Studies

A notable case study involved the evaluation of a series of triazolo derivatives where researchers found that modifications at specific positions significantly enhanced their antibacterial activity. For example, substituents that increased lipophilicity improved cell permeability and thus the effectiveness of the compounds against bacterial strains .

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Triazolopyrazine Derivatives
Compound Name Substituents/Modifications Molecular Weight (g/mol) Key Findings References
Target Compound N-(4-Methoxy-2-methylphenyl), 6-methyl 341.34 Not explicitly reported in evidence; inferred SAR based on analogs. N/A
N-(Cyclohexylmethyl)-6-methyl-4-oxo analog Cyclohexylmethyl group Not specified Commercial availability suggests potential for CNS-targeting due to lipophilicity.
N-(2-Furanylmethyl)-6-methyl-4-oxo analog Furan-2-ylmethyl group 273.25 Furyl moiety may enhance metabolic stability or π-π interactions.
6-(4-Chlorophenyl)-4-oxo analog 4-Chlorophenyl at C6 306.69 Chlorine substituent likely improves membrane permeability and target binding.
4-Oxo-6-phenyl-N-propyl analog Phenyl at C6, propyl carboxamide 297.32 Aromatic groups may influence kinase inhibition profiles.
Thieno[2,3-e]triazolo[1,5-a]pyrimidines Thiophene-fused core Variable Superior anticancer activity (e.g., Renal Cancer UO-31: GP = 81.85%) compared to quinazolines.
[1,2,3]Triazolo[1,5-a]quinazolines Quinazoline-fused core Variable Lower anticancer activity than thieno-fused analogs, highlighting scaffold dependency.
Key Observations:
  • Chlorine or furan substituents in analogs may enhance target engagement or metabolic stability .
  • Scaffold Differences: Thieno-fused triazolopyrimidines exhibit higher anticancer activity than quinazoline-fused systems, suggesting the pyrazine core in the target compound may offer distinct selectivity .
  • Synthetic Routes: The target compound’s synthesis likely parallels Ugi–Huisgen protocols , whereas triazoloquinoxalines require copper-catalyzed cascades .

Therapeutic Potential

  • Anticancer Activity: Thieno-fused triazolopyrimidines show moderate growth inhibition (GP ~80–100%) in renal and ovarian cancer lines, suggesting the target compound’s pyrazine core warrants similar testing .

Q & A

(Basic) What are the critical reaction conditions and key steps for synthesizing this compound, and how are yields optimized?

Methodological Answer:
The synthesis typically involves cyclization of a hydrazine derivative with a keto-ester precursor under reflux in ethanol or DMF. Key steps include:

  • Step 1: Formation of the triazolo-pyrazine core via hydrazine hydrate condensation at 80–100°C .
  • Step 2: Amide coupling using carbodiimide catalysts (e.g., DCC) with the 4-methoxy-2-methylphenyl substituent .
  • Optimization: Reaction yields (>70%) are achieved by controlling solvent polarity, temperature gradients, and catalyst loading (e.g., 0.1–0.3 equiv. of benzyltributylammonium bromide) .
    Monitoring: Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) is used to track reaction progress .

(Advanced) How can researchers resolve contradictions in yield data during synthesis?

Methodological Answer:
Discrepancies in yields (e.g., 50% vs. 75%) often arise from:

  • Impurity in precursors: Purify starting materials via recrystallization or column chromatography .
  • Solvent effects: Switch from ethanol to DMF to enhance solubility of intermediates .
  • Catalyst efficiency: Screen alternative catalysts (e.g., HBTU vs. DCC) for amide coupling .
    Validation: Replicate reactions under controlled conditions (N₂ atmosphere, exact stoichiometry) and validate purity via HPLC (C18 column, acetonitrile/water gradient) .

(Basic) What spectroscopic and chromatographic techniques confirm the compound’s structure and purity?

Methodological Answer:

  • 1H/13C NMR: Confirm substituent integration (e.g., methoxy protons at δ 3.8 ppm, methyl groups at δ 2.1–2.3 ppm) and triazolo-pyrazine core signals .
  • IR Spectroscopy: Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) .
  • HPLC: Assess purity (>95%) using a reverse-phase column (UV detection at 254 nm) .
    Data Table:
TechniqueKey Peaks/ResultsReference
1H NMRδ 3.8 (s, OCH₃), δ 6.7–7.2 (Ar-H)
IR1705 cm⁻¹ (C=O)
HPLCRetention time: 8.2 min

(Advanced) What methodologies are used to study its biological interactions, such as enzyme inhibition?

Methodological Answer:

  • Molecular Docking: Use software (e.g., AutoDock Vina) to model binding to targets like 14-α-demethylase (PDB: 3LD6). Parameters include grid size (20×20×20 Å) and Lamarckian genetic algorithms .
  • Enzyme Assays: Measure IC₅₀ via fluorescence-based assays (e.g., CYP450 inhibition) with substrate turnover monitored at λex/λem = 340/460 nm .
  • SAR Studies: Modify substituents (e.g., methoxy to ethoxy) and correlate changes with activity using multivariate regression .

(Basic) How is reaction purity monitored, and what impurities are commonly observed?

Methodological Answer:

  • TLC Monitoring: Spotting aliquots on silica gel plates (Rf = 0.5 for product; visualize under UV or iodine vapor) .
  • Common Impurities:
    • Unreacted hydrazine: Appears as lower Rf spot (~0.3).
    • By-products: Oxidized triazolo derivatives (resolved via column chromatography with 5% MeOH in DCM) .

(Advanced) What experimental designs are recommended for in vivo pharmacokinetic studies?

Methodological Answer:

  • Dosing Regimens: Administer via oral gavage (10 mg/kg) or IV (2 mg/kg) in rodent models. Collect plasma samples at 0, 1, 2, 4, 8, 12, 24 h post-dose .
  • Analytical Method: Quantify compound and metabolites via LC-MS/MS (MRM transitions m/z 356→212 for parent ion) .
  • Data Analysis: Calculate AUC, Cmax, and t½ using non-compartmental models (Phoenix WinNonlin®) .

(Advanced) How can crystallography resolve structural ambiguities in this compound?

Methodological Answer:

  • Single-Crystal X-ray Diffraction: Grow crystals via slow evaporation (solvent: DCM/hexane). Resolve space group (e.g., P2₁/c) and confirm dihedral angles between triazolo and pyrazine rings .
  • Validation: Compare experimental bond lengths (e.g., C-N = 1.34 Å) with DFT-optimized structures (B3LYP/6-31G*) .

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